2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a pyrrolidinone ring, and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the pyridine and pyrrolidinone moieties through various coupling reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, such as the pyrrolidinone ring or the benzo[d]thiazole core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, widely used in medicinal chemistry.
Quinolone Derivatives: Known for their pharmaceutical applications, particularly as antibiotics.
Uniqueness
2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-ethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-18-23-15-6-5-14(11-16(15)27-18)20(26)22-12-13-7-8-21-17(10-13)24-9-3-4-19(24)25/h5-8,10-11H,2-4,9,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZBTHGTJGGNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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